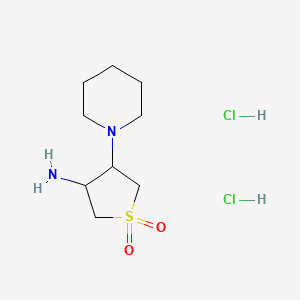![molecular formula C11H12ClFN2O B1520790 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride CAS No. 1240527-56-3](/img/structure/B1520790.png)
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride” is C11H12ClFN2O . The molecular weight is 242.6771832 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride” are not fully detailed in the sources I found. The molecular weight is 242.6771832 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride is related to a variety of organic syntheses and structural characterizations, particularly in the context of creating novel compounds with potential applications in medicinal chemistry and materials science. For example, research on the synthesis, structural characterization, and biological activity assessment of Schiff and Mannich bases incorporating fluorophenyl moieties demonstrates the utility of fluorinated compounds in enhancing antimicrobial activities (Karthikeyan et al., 2006). Similarly, studies on the thermodynamic, electrochemical, and quantum chemical evaluation of triazole Schiff bases as corrosion inhibitors highlight the significance of fluorophenyl derivatives in material science applications (Chaitra et al., 2015).
Antimicrobial Activity
Fluorophenyl compounds have been shown to possess promising antimicrobial and antifungal activities. Research into the synthesis and biological activity of Schiff and Mannich bases bearing a dichloro-5-fluorophenyl moiety revealed that certain compounds exhibited significant antibacterial and antifungal properties, underscoring the potential of fluorophenyl derivatives in developing new antimicrobial agents (Karthikeyan et al., 2006).
Corrosion Inhibition
The application of fluorophenyl derivatives in corrosion inhibition has been explored through the study of triazole Schiff bases on mild steel in acidic media. These compounds demonstrate how fluorinated organic molecules can serve as effective corrosion inhibitors, which is crucial for protecting metal surfaces in industrial applications (Chaitra et al., 2015).
Molecular Modification for Enhanced Properties
The modification of polymers through the incorporation of fluorophenyl derivatives, as seen in the functional modification of poly vinyl alcohol/acrylic acid hydrogels, illustrates the compound's role in enhancing material properties such as thermal stability and biological activity. This area of research highlights the versatility of fluorophenyl derivatives in tailoring the properties of polymers for specific applications (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEKBXHQGPJWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)
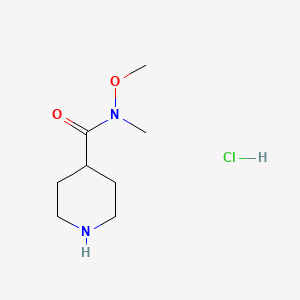
![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)
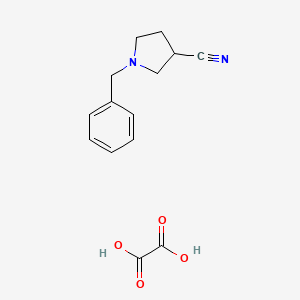
![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)
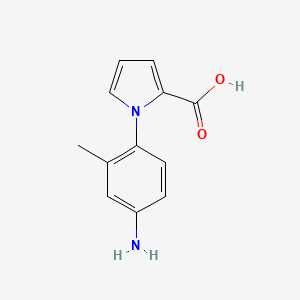
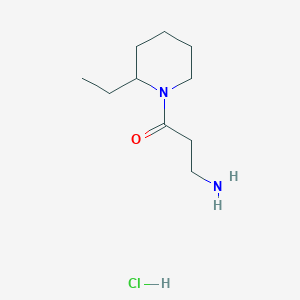
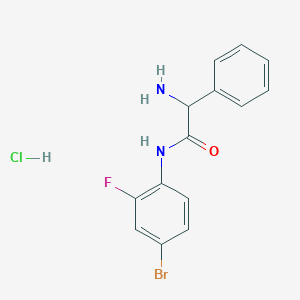
![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)
